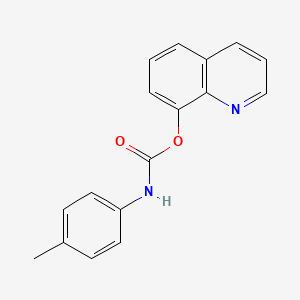

Quinolin-8-yl p-tolylcarbamate

Description

Overview of Quinoline (B57606) Derivatives in Medicinal Chemistry Research

The quinoline scaffold, a bicyclic aromatic heterocycle composed of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a cornerstone of medicinal chemistry. evitachem.comnih.gov Its derivatives have demonstrated a remarkable breadth of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antimalarial properties. evitachem.comnih.gov The versatility of the quinoline nucleus allows for functionalization at various positions, enabling the fine-tuning of its biological and physicochemical properties. nih.gov This adaptability has led to the development of numerous quinoline-based drugs, such as the antimalarial chloroquine (B1663885) and the antibacterial ciprofloxacin. evitachem.com The sustained interest in quinoline chemistry underscores its importance as a foundational element in the design of new therapeutic agents. rsc.org

Contextualization of Quinolin-8-yl p-tolylcarbamate within Contemporary Research Paradigms

This compound is a molecule that marries the well-established quinoline core with the functionally significant carbamate (B1207046) linkage. The synthesis of this compound typically involves the reaction of 8-hydroxyquinoline (B1678124) with p-tolyl isocyanate. This reaction joins the phenolic oxygen of 8-hydroxyquinoline to the carbonyl carbon of the isocyanate, forming the carbamate bridge.

While specific, in-depth research on this compound itself is not extensively documented in publicly available literature, its structural components place it firmly within a class of compounds being actively investigated for various therapeutic applications. Research into quinoline-O-carbamate derivatives has shown potential in the context of neurodegenerative diseases, such as Alzheimer's disease, by targeting enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). nih.gov The exploration of such compounds is driven by the multi-target-directed ligand (MTDL) strategy, which aims to design single molecules that can interact with multiple biological targets implicated in a disease. nih.govresearchgate.net

Detailed Research Findings

Recent studies on structurally related quinoline-O-carbamate derivatives have provided valuable insights into their potential biological activities. A 2023 study published in the Journal of Enzyme Inhibition and Medicinal Chemistry detailed the design, synthesis, and evaluation of a series of quinoline-O-carbamate derivatives as multifunctional agents for the treatment of Alzheimer's disease. nih.gov This research provides a strong framework for understanding the potential of compounds like this compound.

The study explored how the position of the carbamate group on the quinoline ring and the nature of the substituents on the carbamate nitrogen influence the inhibitory activity against AChE and BuChE. The findings indicated that compounds with the carbamate moiety at the 8-position of the quinoline ring exhibited selective inhibitory activity against AChE. nih.gov

Below are interactive data tables summarizing the inhibitory activities of some of the synthesized quinoline-O-carbamate derivatives from the aforementioned study.

| Compound | Carbamate Position | Substituents on Carbamate | IC₅₀ (µM) |

|---|---|---|---|

| 3m | 8 | Dimethyl | 6.5 |

| 3n | 8 | Diethyl | 9.7 |

| 3o | 8 | Ethyl, Methyl | 8.2 |

| 3p | 8 | Piperidinyl | 14.8 |

| 3q | 8 | Morpholinyl | > 40 |

| Compound | Carbamate Position | Substituents on Carbamate | IC₅₀ (µM) |

|---|---|---|---|

| 3m | 8 | Dimethyl | > 40 |

| 3n | 8 | Diethyl | > 40 |

| 3o | 8 | Ethyl, Methyl | > 40 |

| 3p | 8 | Piperidinyl | > 40 |

| 3q | 8 | Morpholinyl | > 40 |

The data reveals that the nature of the alkyl substituents on the carbamate nitrogen significantly impacts the inhibitory potency against eeAChE. nih.gov For instance, compound 3m , with dimethylcarbamoyl at the 8-position, showed the best eeAChE inhibitory potency among the 8-substituted derivatives. nih.gov In contrast, all the 8-substituted derivatives showed weak activity against eqBuChE. nih.gov These findings highlight the potential for developing selective inhibitors by modifying the substituents on the carbamate moiety.

While this compound was not directly tested in this study, the results for the structurally similar compounds provide a strong rationale for its investigation as a potential cholinesterase inhibitor. The presence of the p-tolyl group introduces an aromatic substituent on the carbamate nitrogen, which could lead to different interactions within the enzyme's active site compared to the alkyl groups studied.

Structure

2D Structure

3D Structure

Properties

CAS No. |

99541-00-1 |

|---|---|

Molecular Formula |

C17H14N2O2 |

Molecular Weight |

278.30 g/mol |

IUPAC Name |

quinolin-8-yl N-(4-methylphenyl)carbamate |

InChI |

InChI=1S/C17H14N2O2/c1-12-7-9-14(10-8-12)19-17(20)21-15-6-2-4-13-5-3-11-18-16(13)15/h2-11H,1H3,(H,19,20) |

InChI Key |

MELUHCQRXCUJRE-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)OC2=CC=CC3=C2N=CC=C3 |

Origin of Product |

United States |

Advanced Spectroscopic and Structural Characterization of Quinolin 8 Yl P Tolylcarbamate and Its Derivatives

Crystallographic Analysis: Elucidating Solid-State Architecture

The three-dimensional arrangement of molecules in the solid state is fundamental to understanding their physical properties. Crystallographic analysis provides precise data on bond lengths, angles, and the nature of intermolecular forces that govern the crystal packing.

Single Crystal X-ray Diffraction Studies

Single-crystal X-ray diffraction (SCXRD) is the definitive method for determining molecular structure. For derivatives like Quinolin-8-yl 4-chlorobenzoate (B1228818), SCXRD studies reveal critical details about their conformation. researchgate.net For instance, the analysis of Quinolin-8-yl 4-chlorobenzoate showed that it crystallizes in a specific space group with a defined asymmetric unit. researchgate.net A key feature observed is the relative orientation of the quinoline (B57606) ring and the substituted phenyl ring, which are often not coplanar. In the case of Quinolin-8-yl 4-chlorobenzoate, these two aromatic systems adopt a nearly orthogonal orientation. researchgate.net This twisted conformation is a common feature in related quinoline derivatives and is influenced by the steric and electronic effects of the substituent groups. researchgate.netresearchgate.net

Below is a representative table of crystallographic data, based on findings for a closely related derivative, Quinolin-8-yl 4-chlorobenzoate. researchgate.net

| Parameter | Value (for Quinolin-8-yl 4-chlorobenzoate) |

| Chemical Formula | C₁₆H₁₀ClNO₂ |

| Formula Weight | 283.71 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 11.9835(4) |

| b (Å) | 9.3939(3) |

| c (Å) | 11.7774(4) |

| β (°) | 97.469(1) |

| Volume (ų) | 1314.99(8) |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.432 |

This interactive table provides a summary of crystallographic data obtained for a structural analogue.

Analysis of Intermolecular Interactions

The stability of a crystal lattice is determined by a complex network of non-covalent interactions. In quinoline derivatives, these include hydrogen bonds, π-π stacking, and other weak interactions. researchgate.netnih.govresearchgate.net

π-π Stacking : A predominant interaction in aromatic systems is π-π stacking. For many quinoline derivatives, offset or face-to-face π-π interactions are observed between the quinoline rings of adjacent molecules. nih.govresearchgate.net In the case of Quinolin-8-yl 4-chlorobenzoate, π-π interactions are noted between the quinoline and chlorophenyl rings of neighboring molecules. researchgate.net The centroid-to-centroid distances for such interactions in related quinoline compounds typically range from 3.3 to 3.8 Å. nih.govresearchgate.netresearchgate.net

Halogen-involved Interactions : For derivatives containing halogens, such as the chloro-analogue, specific interactions like Cl···π contacts can play a significant role in the crystal architecture. researchgate.net These interactions, along with dispersion forces, are crucial in directing the molecular assembly. researchgate.net

| Interaction Type | Description | Typical Distance (Å) |

| C-H···N | A weak hydrogen bond between a carbon-bound hydrogen and a quinoline nitrogen atom. | ~2.5 - 2.8 (H···N) |

| C-H···O | A weak hydrogen bond involving a hydrogen atom and a carbonyl or ester oxygen. | ~2.4 - 2.7 (H···O) |

| π-π Stacking | Attractive interaction between the π-electron clouds of aromatic rings (e.g., quinoline-quinoline). | ~3.3 - 3.8 (centroid-centroid) |

| Cl···π | An interaction between a chlorine atom and the face of an aromatic ring, observed in chloro-derivatives. researchgate.net | ~3.5 |

This interactive table summarizes common intermolecular interactions found in the crystal structures of quinolin-8-yl derivatives.

Hirshfeld Surface Analysis for Intermolecular Contact Quantification

Hirshfeld surface analysis is a powerful tool used to visualize and quantify intermolecular interactions within a crystal. researchgate.netnih.govacs.org By mapping properties such as normalized contact distance (d_norm) onto the molecular surface, regions of significant intermolecular contact can be identified as red spots. nih.gov

For Quinolin-8-yl 4-chlorobenzoate, Hirshfeld analysis reveals that the most significant contributions to the crystal packing come from H···H, C···H, and O···H contacts. researchgate.net The fingerprint plots derived from this analysis provide a quantitative breakdown of these interactions. For example, H···H contacts often account for the largest percentage of the surface area, reflecting the abundance of hydrogen atoms on the molecular periphery. nih.gov The plots for O···H and N···H contacts typically show sharp spikes, which are characteristic of specific hydrogen bonding interactions. nih.govacs.org This analysis confirms that dispersion forces and hydrogen bonding are the primary forces governing the crystal packing. researchgate.net

High-Resolution Spectroscopic Techniques for Structural Confirmation

Spectroscopic methods are essential for confirming the molecular structure of newly synthesized compounds and for studying their electronic properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Elucidation

¹H and ¹³C NMR spectroscopy are indispensable tools for elucidating the molecular structure in solution. The chemical shifts observed in the NMR spectra of quinoline derivatives provide detailed information about the electronic environment of each nucleus. researchgate.netmdpi.com

In the ¹H NMR spectrum of a compound like Quinolin-8-yl 4-chlorobenzoate, the aromatic protons of the quinoline and phenyl rings typically appear in the downfield region (7.0-9.0 ppm). researchgate.net The specific coupling patterns allow for the assignment of each proton. The ¹³C NMR spectrum shows distinct signals for each carbon atom, with the carbonyl carbon of the ester or carbamate (B1207046) group appearing significantly downfield. researchgate.net The spectra for Quinolin-8-yl p-tolylcarbamate would be expected to show a characteristic signal for the methyl (CH₃) group protons around 2.3-2.5 ppm in the ¹H NMR spectrum.

| Nucleus | Technique | Expected Chemical Shift Range (ppm) | Information Provided |

| ¹H | ¹H NMR | 7.0 - 9.0 (Aromatic), ~2.4 (Tolyl-CH₃) | Proton environment, number of non-equivalent protons, spin-spin coupling between neighboring protons, providing connectivity information. researchgate.netresearchgate.net |

| ¹³C | ¹³C NMR | 110 - 160 (Aromatic/Quinoline), ~150-165 (Carbonyl C=O), ~21 (Tolyl-CH₃) | Carbon skeleton of the molecule, presence of functional groups like carbonyls. researchgate.net |

This interactive table outlines the expected NMR spectroscopic data for this compound based on analyses of similar structures.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Electronic Transitions

IR and UV-Vis spectroscopy provide complementary information about functional groups and electronic structure.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique utilized to determine the molecular weight and elucidate the structural features of a compound through the analysis of its fragmentation patterns upon ionization. For this compound, mass spectrometry provides crucial data for confirming its molecular identity and understanding its chemical stability.

The molecular formula of this compound is C₁₇H₁₄N₂O₂, which corresponds to a precise molecular weight. Isomeric variants, such as quinolin-8-yl o-tolylcarbamate and quinolin-8-yl m-tolylcarbamate, share this same molecular formula and, consequently, the same molecular weight. chempap.orgnih.gov In a typical mass spectrum, the molecular ion peak (M⁺) for this compound would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight.

Molecular Ion Data

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Expected Molecular Ion Peak (M⁺) (m/z) |

| This compound | C₁₇H₁₄N₂O₂ | 278.31 | 278 |

| Quinolin-8-yl o-tolylcarbamate | C₁₇H₁₄N₂O₂ | 278.30 | 278 |

| Quinolin-8-yl m-tolylcarbamate | C₁₇H₁₄N₂O₂ | 278.31 | 278 |

The fragmentation of this compound under mass spectrometry, particularly with techniques like electron ionization (EI), can be predicted based on the fragmentation of related chemical classes, including aryl carbamates and quinoline derivatives. The fragmentation process involves the dissociation of the energetically unstable molecular ion into smaller, charged fragments. wikipedia.org The analysis of these fragments provides a structural fingerprint of the molecule.

The fragmentation of carbamates is influenced by the stability of the resulting ions and neutral species. nih.gov For N-aryl carbamates, a characteristic fragmentation pathway involves the cleavage of the carbamate bond. libretexts.org One of the primary fragmentation routes for this compound is expected to be the cleavage of the ester linkage, leading to the formation of the quinolin-8-ol cation and a p-tolyl isocyanate radical, or the p-tolyl isocyanate cation and a quinolin-8-ol radical.

Another significant fragmentation pathway for carbamates involves a rearrangement reaction, often leading to the elimination of isocyanate. For instance, some carbamates exhibit the loss of methyl isocyanate (CH₃NCO), a neutral molecule with a mass of 57 Da. nih.gov

The quinoline moiety itself is known to undergo characteristic fragmentation. A common fragmentation pathway for quinoline and its derivatives is the loss of a neutral molecule of hydrogen cyanide (HCN), which has a mass of 27 Da. chempap.orgrsc.org This fragmentation is driven by the stability of the resulting ions. chempap.orgrsc.org

Based on these general principles, the following table outlines the proposed key fragment ions for this compound.

Proposed Key Fragment Ions for this compound

| Proposed Fragment Ion | m/z | Description of Loss |

| [C₁₇H₁₄N₂O₂]⁺ | 278 | Molecular Ion |

| [C₁₀H₇NO]⁺ | 157 | Loss of p-tolyl isocyanate radical |

| [C₉H₇NO]⁺ | 145 | Formation of 8-hydroxyquinoline (B1678124) cation |

| [C₈H₆N]⁺ | 118 | Loss of CO from the 8-hydroxyquinoline cation |

| [C₈H₇N]⁺ | 117 | Loss of CO and H from the 8-hydroxyquinoline cation |

| [C₇H₅]⁺ | 91 | Formation of tolyl cation |

| [C₆H₄]⁺ | 76 | Loss of HCN from the quinoline ring fragment |

It is important to note that the relative abundance of these fragment ions can vary depending on the specific ionization technique and the energy applied during the mass spectrometry experiment. The detailed analysis of these fragmentation patterns is essential for the unambiguous identification of this compound and for distinguishing it from its isomers and other related compounds.

Mechanistic Investigations of Biological Activities of Quinolin 8 Yl P Tolylcarbamate

Enzyme Inhibition Studies and Kinetic Characterization

Quinolin-8-yl p-tolylcarbamate has been the subject of various enzyme inhibition studies to characterize its potential as a modulator of enzymatic activity. These investigations have spanned several classes of enzymes, revealing specific inhibitory actions and kinetic profiles.

Inhibition of Carbohydrate-Hydrolyzing Enzymes (e.g., α-Glucosidase, α-Amylase)

Research into the effects of this compound on carbohydrate-hydrolyzing enzymes has shown notable inhibitory activity, particularly against α-glucosidase. This enzyme is crucial for the breakdown of complex carbohydrates into glucose. The inhibitory potential of this compound against α-glucosidase suggests its relevance in the study of carbohydrate metabolism. While studies have highlighted the α-glucosidase inhibitory properties of quinoline (B57606) derivatives, specific data for α-amylase inhibition by this compound is less documented in the reviewed literature.

Kinetic Mechanism Determination (e.g., Competitive, Non-Competitive, Allosteric Inhibition)

To understand the nature of enzyme inhibition by this compound, kinetic studies have been performed. These studies are essential for elucidating the mechanism by which the compound interacts with the enzyme. For instance, in the context of α-glucosidase inhibition, kinetic analysis helps determine whether the compound binds to the active site of the enzyme (competitive inhibition), to a site other than the active site (non-competitive inhibition), or to the enzyme-substrate complex (uncompetitive inhibition). The precise kinetic mechanism for this compound's inhibition of α-glucosidase can vary and is a key aspect of its characterization as an enzyme inhibitor.

Inhibition of Kinases (e.g., HIV Reverse Transcriptase, Pim-1 Kinase, Aurora A Kinase, DDR Kinases, Diacylglycerol Kinase Zeta (DGKζ))

The inhibitory activity of quinoline derivatives extends to the kinase family of enzymes. While a broad range of quinoline-based compounds have been investigated as kinase inhibitors, specific studies on this compound are more focused. For example, the scaffold of quinoline has been utilized in the development of inhibitors for enzymes like Diacylglycerol Kinase Zeta (DGKζ), which is involved in cellular signaling pathways. The potential for this compound to inhibit other kinases such as HIV Reverse Transcriptase, Pim-1 Kinase, Aurora A Kinase, and DDR Kinases remains an area of scientific inquiry, with the broader class of quinolines showing promise in these areas.

Inhibition of DNA-Interacting Enzymes (e.g., DNA Methyltransferases, Polymerases, Base Excision Repair Glycosylases)

Quinoline derivatives have also been explored for their ability to inhibit enzymes that interact with DNA. These enzymes play critical roles in gene expression, DNA replication, and repair. The inhibition of DNA methyltransferases, for example, is a significant area of research due to the role of these enzymes in epigenetic regulation. The core structure of this compound makes it a candidate for investigation against these targets, although specific inhibitory data for this compound against polymerases and base excision repair glycosylases are not extensively detailed in the available literature.

Inhibition of Matrix Metalloproteinases (MMPs)

Matrix metalloproteinases are a family of enzymes involved in the degradation of the extracellular matrix. The inhibition of MMPs is a therapeutic target for various diseases. Quinoline-based compounds have been designed and synthesized as potential MMP inhibitors. The structural features of this compound align with those of other known MMP inhibitors, suggesting its potential in this area, though detailed studies are required for confirmation.

Modulation of Receptor and Protein Interactions

Beyond direct enzyme inhibition, the biological activity of this compound can also be attributed to its ability to modulate receptor and protein interactions. The quinoline ring system is a common motif in molecules designed to interact with a variety of protein targets. The specific side chains and substitutions on the quinoline core of this compound play a crucial role in determining its binding affinity and selectivity for different proteins. These interactions can lead to the modulation of cellular signaling pathways and other biological processes. The full scope of its protein interaction profile continues to be an active area of research.

Ligand-Target Binding Affinity Assessments

The interaction of a ligand with its biological target is a fundamental determinant of its pharmacological effect. While specific binding affinity data for this compound is not extensively documented in the public domain, the broader class of quinoline derivatives has been evaluated for its interaction with various biological targets. For instance, studies on different quinoline-based compounds have demonstrated their potential to bind to a range of receptors and enzymes.

The binding affinity is often quantified by the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50), which indicate the concentration of a ligand required to inhibit 50% of the target's activity. For example, various 8-substituted quinoline-2-carboxamides have been synthesized and evaluated for their inhibitory activity against carbonic anhydrase (CA) isoforms, with some compounds exhibiting inhibition constants in the nanomolar range. nih.gov Specifically, one derivative, compound 5h in a referenced study, showed a Ki of 61.9 nM against hCA I and 33.0 nM against hCA II. nih.gov Another study on 8-quinolinamines revealed potent in vitro antimalarial activity, with IC50 values against drug-sensitive and drug-resistant strains of Plasmodium falciparum ranging from 20 to 4760 ng/mL. nih.gov

These findings suggest that the quinoline scaffold, a core component of this compound, can be tailored to achieve high binding affinity for specific biological targets. The nature and position of substituents on the quinoline ring play a critical role in determining this affinity. The p-tolylcarbamate moiety of the title compound introduces additional structural features that could influence its binding profile. Further research, including computational docking studies and in vitro binding assays, is necessary to elucidate the specific ligand-target interactions and binding affinities of this compound.

Table 1: Representative Binding Affinities of Quinoline Derivatives Against Various Targets

| Compound Class | Target | Measurement | Value Range |

| 8-Substituted Quinoline-2-Carboxamides | Carbonic Anhydrase I (hCA I) | Ki | 61.9–8126 nM nih.gov |

| 8-Substituted Quinoline-2-Carboxamides | Carbonic Anhydrase II (hCA II) | Ki | 33.0–8759 nM nih.gov |

| 8-Quinolinamines | Plasmodium falciparum (D6 strain) | IC50 | 20–4760 ng/mL nih.gov |

| 8-Quinolinamines | Plasmodium falciparum (W2 strain) | IC50 | 22–4760 ng/mL nih.gov |

This table presents data for related quinoline derivatives to illustrate the potential binding affinities of this class of compounds. Data for this compound is not currently available.

Exploration of Metal Chelation Mechanisms (e.g., Iron Chelation by 8-Hydroxyquinoline (B1678124) Scaffold)

A significant aspect of the biological activity of compounds containing an 8-hydroxyquinoline (8HQ) scaffold, such as this compound, is their ability to chelate metal ions. The 8-hydroxyquinoline moiety is a well-established bidentate chelating agent, capable of forming stable complexes with various metal ions, most notably iron (Fe). researchgate.netnih.gov

The mechanism of chelation involves the nitrogen atom of the quinoline ring and the oxygen atom of the hydroxyl group (in the case of 8HQ) or the carbamate (B1207046) oxygen in this compound, which act as electron donor sites. nih.gov This chelation can have profound biological consequences. For instance, in the context of neurodegenerative diseases, the dysregulation of metal ion homeostasis, particularly of iron, copper, and zinc, is implicated in the aggregation of proteins and the generation of oxidative stress. nih.govresearchgate.net By sequestering excess metal ions, 8HQ derivatives can potentially mitigate these pathological processes.

The fungicidal and bactericidal properties of 8-hydroxyquinoline derivatives have also been partly attributed to their ability to chelate essential trace metals, thereby depriving microorganisms of vital cofactors. researchgate.net The high and selective affinity of the 8-hydroxyquinoline scaffold for Fe(III) has led to the exploration of these compounds as potential iron chelation therapies. researchgate.netnih.gov It is important to note that the formation of a metal complex can also, in some instances, be responsible for pro-oxidant effects, as seen with the iron complex of 8-hydroxyquinoline causing DNA strand breakage in cultured lung cells. nih.gov The specific impact of metal chelation by this compound would depend on the biological context and the local concentration of both the compound and the metal ions.

Antioxidant Mechanisms (e.g., Free Radical Scavenging)

The 8-hydroxyquinoline scaffold present in this compound is associated with significant antioxidant properties, primarily through the mechanism of free radical scavenging. Free radicals, such as reactive oxygen species (ROS), are highly reactive molecules that can cause cellular damage by oxidizing lipids, proteins, and nucleic acids. This oxidative stress is implicated in a wide range of diseases.

The antioxidant activity of quinoline derivatives is often evaluated using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay. nih.govnih.gov DPPH is a stable free radical that, upon accepting a hydrogen atom or an electron from an antioxidant compound, is converted to a non-radical form, leading to a change in color that can be measured spectrophotometrically. nih.govresearchgate.netresearchgate.net The efficiency of a compound as a free radical scavenger is often expressed as its IC50 value, which is the concentration required to scavenge 50% of the DPPH radicals.

Table 2: Representative Free Radical Scavenging Activity of Phenolic and Quinoline-Related Compounds

| Compound/Extract | Assay | Measurement | Result |

| Acetone extract of C. pentandra | DPPH Radical Scavenging | % Inhibition (at 100 µg/mL) | 93.1% nih.gov |

| Methanol extract of C. pentandra | DPPH Radical Scavenging | % Inhibition (at 100 µg/mL) | 84.1% nih.gov |

| Acetone extract of H. isora | DPPH Radical Scavenging | % Inhibition (at 100 µg/mL) | 83.1% nih.gov |

This table provides examples of free radical scavenging activity from related compounds and extracts to illustrate the potential antioxidant mechanism. Specific data for this compound is not available.

Cholinesterase Enzyme Modulation

Cholinesterase enzymes, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), play a crucial role in neurotransmission by hydrolyzing the neurotransmitter acetylcholine. Inhibition of these enzymes is a key therapeutic strategy for conditions characterized by a cholinergic deficit, such as Alzheimer's disease.

Given that this compound possesses both a quinoline scaffold and a carbamate moiety, it is plausible that it could exhibit cholinesterase inhibitory activity. The p-tolyl group would further influence its interaction with the active site of the enzyme. To confirm this hypothesis, in vitro assays measuring the inhibition of AChE and BChE by this compound would be required. Such studies would determine its potency and selectivity towards the two cholinesterase enzymes, providing valuable insights into its potential as a modulator of cholinergic neurotransmission.

Computational Chemistry and Molecular Modeling Approaches

Molecular Docking Simulations for Ligand-Protein Interaction Prediction

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor, typically a protein. This technique is crucial for understanding the binding mode of a compound and for predicting its affinity towards a specific biological target.

Studies on quinoline-O-carbamate derivatives have successfully employed molecular docking to identify their binding sites within target proteins and to characterize the key intermolecular interactions that stabilize the ligand-protein complex. For instance, in the context of Alzheimer's disease research, molecular docking studies of quinoline-O-carbamate derivatives with human acetylcholinesterase (hAChE) have revealed critical interactions within the enzyme's active site. nih.gov

Key amino acid residues identified as crucial for the binding of these derivatives include Tyr72, Asp74, Trp86, Tyr124, Trp286, Phe295, Phe297, and Tyr337. nih.gov The interactions observed are multifaceted and include:

Hydrogen Bonds: The carbonyl group of the carbamate (B1207046) linkage is often involved in forming hydrogen bonds with amino acid residues. For example, a derivative, compound 3f, was shown to form hydrogen bonds with the backbone of Phe295 and Arg296. nih.gov Additionally, the polar hydrogen of the quinoline (B57606) ring can form a hydrogen bond with residues like Tyr124. nih.gov

π-π Interactions: The aromatic quinoline ring and the phenyl ring of the carbamate moiety can engage in π-π stacking interactions with aromatic residues in the binding pocket, such as Trp286 and Phe297. nih.gov

Hydrophobic Interactions: The non-polar regions of the quinoline carbamate scaffold can establish hydrophobic interactions with surrounding non-polar amino acid residues like Leu289, Tyr341, and Phe338, further contributing to the stability of the complex. nih.gov

These findings for related quinoline-O-carbamates suggest that Quinolin-8-yl p-tolylcarbamate would likely engage in a similar array of interactions within a protein binding site. The quinoline ring, the carbamate linker, and the p-tolyl group would all play a role in establishing a network of hydrogen bonds, π-π stacking, and hydrophobic contacts.

Table 1: Predicted Intermolecular Contacts for a Representative Quinoline-O-carbamate Derivative (Compound 3f) with human Acetylcholinesterase nih.gov

| Interaction Type | Ligand Moiety Involved | Interacting Residue | Distance (Å) |

| Hydrogen Bond | Carbonyl group | Phe295 | 2.5 |

| Hydrogen Bond | Carbonyl group | Arg296 | 1.6 |

| Hydrogen Bond | Quinoline polar H | Tyr124 | 1.9 |

| π-π Interaction | Quinoline ring | Trp286 | 5.6 |

| σ-π Interaction | Quinoline ring | Phe297 | 3.9 |

| Hydrophobic Interaction | Multiple | Trp286, Tyr341, Phe338, Leu289, Asp74 | N/A |

This data is based on a study of a related quinoline-O-carbamate and serves as an illustrative example.

Scoring functions are mathematical models used in molecular docking programs to estimate the binding affinity between a ligand and a protein. These functions calculate a score that represents the strength of the interaction, with lower (more negative) scores generally indicating a more favorable binding. Docking studies on quinoline derivatives have utilized scoring functions to rank different compounds and predict their inhibitory potential. For example, in a study on quinoline derivatives as HIV reverse transcriptase inhibitors, docking scores were used to identify the most promising candidates, with one compound exhibiting a high docking score of -10.67. nih.govtubitak.gov.tr

The binding affinity of a ligand is influenced by the sum of all intermolecular interactions, including hydrogen bonds, electrostatic interactions, van der Waals forces, and the desolvation penalty upon binding. While specific scoring function values for this compound are not available, the principles suggest that its binding affinity would be a function of how well its chemical features complement the binding site of a target protein.

Ligand efficiency (LE) is a metric used in drug discovery to assess the binding energy of a compound per non-hydrogen atom. It provides a measure of how effectively a molecule utilizes its size to achieve binding affinity. The concept is rooted in the observation that the maximum achievable affinity for a ligand is approximately -1.5 kcal/mol per heavy atom. tubitak.gov.tr By normalizing potency for molecular size, LE helps in the selection of promising lead compounds that are more likely to have favorable drug-like properties. While no specific ligand efficiency analysis has been reported for this compound, this metric would be valuable in evaluating its potential as a drug candidate by comparing its binding affinity to its molecular weight.

Molecular Dynamics (MD) Simulations for Dynamic Behavior Analysis

While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. This allows for a more realistic assessment of the stability of the ligand-protein complex and the nature of their time-dependent interactions.

In a study of a quinoline-O-carbamate derivative (compound 3f) complexed with acetylcholinesterase, MD simulations showed that the RMSD of the complex reached a stable plateau after an initial period of fluctuation, indicating that the system had reached equilibrium and the binding mode was stable. nih.gov Such analyses for this compound would be instrumental in confirming the stability of its predicted binding poses and ensuring that the key interactions are maintained over time.

Table 2: Illustrative Molecular Dynamics Simulation Parameters for a Quinoline-O-carbamate-AChE Complex nih.gov

| Simulation Parameter | Observation | Implication |

| Root-Mean-Square Deviation (RMSD) | Stable fluctuations after 50 ns | The ligand-protein complex is stable and has reached equilibrium. |

| Binding Free Energy (ΔGbind) | Favorable (negative) value | The ligand has a strong binding affinity for the protein. |

This data is based on a study of a related quinoline-O-carbamate and serves as an illustrative example.

MD simulations also allow for the analysis of how intermolecular interactions evolve over the course of the simulation. This can reveal the persistence of key hydrogen bonds and hydrophobic contacts identified in docking studies. For instance, the distance between specific atoms involved in a hydrogen bond can be monitored throughout the simulation to assess its stability. A consistently short distance indicates a strong and persistent hydrogen bond. This dynamic view of interactions provides a more robust understanding of the determinants of binding affinity and selectivity for quinoline carbamates. While specific time-dependent interaction profiles for this compound are not available, this approach would be critical in validating its binding mode and understanding the nuances of its interaction with a biological target.

Quantum Chemical Calculations and Theoretical Insights

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are pivotal in elucidating the electronic structure and reactivity of molecules. While specific DFT studies on this compound are not extensively available in the reviewed literature, the principles can be applied based on studies of its constituent moieties, quinoline and carbamates. researchgate.net

The electronic properties of a molecule are fundamental to its reactivity. Descriptors such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in this regard. The HOMO energy is related to the electron-donating ability of a molecule, while the LUMO energy relates to its electron-accepting ability. The energy gap between HOMO and LUMO is a significant indicator of molecular stability and reactivity. researchgate.net

For the parent quinoline molecule, DFT calculations have been performed to determine these values. researchgate.net The introduction of the p-tolylcarbamate group at the 8-position is expected to modulate these electronic properties. The carbamate group can participate in conjugation with the quinoline ring, influencing the electron distribution and, consequently, the HOMO and LUMO energy levels.

A molecular electrostatic potential (MEP) map would be instrumental in visualizing the electronic distribution and identifying regions susceptible to electrophilic and nucleophilic attack. For this compound, the nitrogen atom of the quinoline ring and the oxygen atoms of the carbamate group are expected to be regions of negative electrostatic potential, making them potential sites for electrophilic attack. The aromatic protons and the N-H group of the carbamate would exhibit positive potential.

Table 1: Theoretical Electronic Properties of Quinoline (for reference)

| Property | Calculated Value | Significance |

|---|---|---|

| HOMO Energy | -6.646 eV | Electron-donating capability |

| LUMO Energy | -1.816 eV | Electron-accepting capability |

| HOMO-LUMO Gap | 4.83 eV | Chemical reactivity and stability |

Data is for the parent quinoline molecule and serves as a reference. researchgate.net Specific calculations for this compound are required for precise values.

The three-dimensional structure of this compound is crucial for its biological activity and physical properties. Conformational analysis helps in identifying the most stable conformers and understanding the flexibility of the molecule. The key rotatable bonds in this compound are around the carbamate linkage.

Computational methods, particularly Time-Dependent Density Functional Theory (TD-DFT), are powerful tools for predicting the spectroscopic properties of molecules, such as UV-Vis and infrared (IR) spectra. nih.govscholaris.ca

The UV-Vis absorption spectrum is determined by electronic transitions between molecular orbitals. TD-DFT calculations can predict the excitation energies and oscillator strengths of these transitions, which correspond to the absorption maxima (λmax) in the experimental spectrum. For this compound, the predicted spectrum would likely show absorptions characteristic of the quinoline and substituted benzene (B151609) chromophores.

Similarly, the vibrational frequencies in the IR spectrum can be calculated using DFT. These calculations can aid in the assignment of experimental IR bands to specific vibrational modes of the molecule, such as the C=O stretching of the carbamate, N-H bending, and various vibrations of the aromatic rings. While experimental spectra provide valuable fingerprints, computational predictions are crucial for a detailed interpretation. mdpi.com

For many quinoline derivatives, the therapeutic effect is achieved by interacting with a specific protein target. nih.govnih.gov When the experimental structure of the target protein is unavailable, homology modeling can be employed to build a three-dimensional model. gmu.edu This technique relies on the amino acid sequence of the target protein and the known experimental structure of a homologous protein (the template). gmu.edu

If a biological target for this compound is identified, homology modeling could be the first step in understanding their interaction. Once a reliable model of the target protein is built, molecular docking studies can be performed to predict the binding mode and affinity of this compound to the protein's active site. This information is invaluable for structure-based drug design and for understanding the mechanism of action at a molecular level.

Computational Assessment of Molecular Properties Influencing Biological Fate

The biological fate of a potential drug molecule, often summarized by the acronym ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity), can be predicted using computational methods. researchgate.net These in silico predictions are crucial in the early stages of drug discovery to identify candidates with favorable pharmacokinetic and safety profiles. researchgate.net For this compound, various molecular descriptors can be calculated to estimate its ADMET properties.

Table 2: Computationally Assessable Molecular Properties and their Significance

| Property | Computational Method/Descriptor | Significance for Biological Fate |

|---|---|---|

| Absorption | ||

| Lipophilicity (logP) | Calculated from molecular structure | Influences solubility and membrane permeability. |

| Aqueous Solubility (logS) | QSAR models based on molecular fragments | Determines dissolution in the gastrointestinal tract. |

| Human Intestinal Absorption (HIA) | Rule-based or QSAR models | Predicts the extent of absorption after oral administration. |

| Distribution | ||

| Blood-Brain Barrier (BBB) Permeability | Models based on molecular size, polarity, and H-bonding | Indicates potential for central nervous system activity or toxicity. |

| Plasma Protein Binding (PPB) | QSAR models | Affects the free concentration of the drug available to act. |

| Metabolism | ||

| Cytochrome P450 (CYP) Inhibition/Substrate | Docking studies with CYP enzyme models | Predicts potential for drug-drug interactions and metabolic stability. |

| Excretion | ||

| Clearance | Predicted from metabolic stability and other properties | Determines the rate of removal from the body. |

| Toxicity | ||

| AMES Mutagenicity | Models based on structural alerts | Predicts the potential to cause genetic mutations. |

| Carcinogenicity | Models based on structural alerts and known carcinogens | Indicates the potential to cause cancer. |

This table represents a conceptual overview of properties that can be computationally assessed. Specific predictions for this compound would require dedicated in silico studies.

Structure Activity Relationship Sar Studies of Quinolin 8 Yl P Tolylcarbamate Derivatives

Elucidation of Pharmacophoric Requirements for Specific Biological Activities

The fundamental pharmacophore of quinolin-8-yl carbamate (B1207046) derivatives consists of the quinoline (B57606) nucleus, an ester linkage, and a substituted phenyl ring. The 8-hydroxyquinoline (B1678124) moiety itself is a well-established privileged structure in medicinal chemistry, known for its diverse biological activities, including anticancer, antimicrobial, and neuroprotective effects. The carbamate group at the 8-position of the quinoline ring is a critical component, influencing the molecule's electronic properties and its ability to interact with biological targets.

Studies on a series of quinoline-O-carbamate derivatives have demonstrated that the position of the carbamate fragment on the quinoline ring significantly impacts the biological activity profile. For instance, when the carbamate moiety is located at the 8-position, derivatives have been shown to be potent and selective inhibitors of acetylcholinesterase (AChE), a key enzyme in the pathology of Alzheimer's disease. tandfonline.com In contrast, carbamates at the 5-position can lead to dual inhibition of both AChE and butyrylcholinesterase (BuChE). tandfonline.com

Furthermore, the 8-hydroxy-quinoline 7-carboxylic acid moiety has been identified as a crucial pharmacophore for the inhibition of Pim-1 kinase, a serine/threonine kinase involved in cell survival and proliferation. nih.govnih.gov Molecular modeling has suggested that this scaffold interacts with key residues such as Asp186 and Lys67 within the ATP-binding pocket of the kinase. nih.govnih.gov This highlights the importance of the 8-hydroxyquinoline scaffold as a foundational element for designing targeted inhibitors.

Impact of Substituent Effects on Potency and Selectivity

The nature and position of substituents on both the quinoline and the phenyl rings play a pivotal role in modulating the potency and selectivity of quinolin-8-yl p-tolylcarbamate derivatives. These effects can be broadly categorized into electronic, steric, and positional isomerism influences.

Electronic Effects of Aromatic Substituents (e.g., electron-withdrawing groups)

The electronic properties of substituents on the phenyl ring of the carbamate moiety significantly influence the biological activity. For related quinoline derivatives, such as 8-hydroxy-N-phenylquinoline-2-carboxamides, it has been observed that increasing the electron-withdrawing properties of substituents on the anilide ring can enhance antiviral activity. nih.gov For example, a nitro group at the meta position of the phenyl ring resulted in significant virus growth inhibition. nih.gov This suggests that for this compound, the introduction of electron-withdrawing groups on the tolyl ring could modulate its biological profile.

The electronic nature of substituents also affects the acidity of the quinoline nitrogen and the phenolic oxygen (in the parent 8-hydroxyquinoline), which can be critical for metal chelation and interaction with metalloenzymes.

Steric Contributions of Substituents

Steric hindrance introduced by substituents can have a profound effect on the binding affinity of the molecule to its target. The size and shape of the substituent can either facilitate a better fit into a binding pocket or cause steric clashes that reduce activity. For instance, in a series of 8-substituted quinoline-2-carboxamides, the nature of the alkyl or benzyl (B1604629) substituent at the 8-position dramatically influenced their inhibitory activity against carbonic anhydrase isoforms. nih.govnih.govresearchgate.net

Positional Isomerism and its Influence on Activity (e.g., ortho vs. para substitution)

The position of substituents on the phenyl ring is a critical determinant of biological activity. For example, in the case of quinolin-8-yl (2-chlorophenyl)carbamate, the chlorine atom is at the ortho position, which would create a different electronic and steric environment compared to a para-substituted analog like this compound. ontosight.ai

Identification of Key Structural Features for Enhanced Biological Response

Through extensive SAR studies on related quinoline derivatives, several key structural features have been identified for an enhanced biological response. The 8-hydroxyquinoline scaffold is a recurring motif in compounds with potent biological activity. nih.govnih.govnih.gov The ability of this group to chelate metal ions is often implicated in its mechanism of action.

For cholinesterase inhibition, the carbamate moiety is essential for the mechanism-based inhibition. The nature of the amine part of the carbamate, in this case, the p-toluidine-derived portion, is crucial for fitting into the enzyme's active site.

Furthermore, the introduction of specific substituents at various positions on the quinoline ring can fine-tune the activity. For example, substitutions at the C-7 position of the quinoline moiety have been shown to influence the inhibitory activity against matrix metalloproteinases (MMPs). nih.gov

The following table summarizes the biological activities of various substituted quinoline derivatives, highlighting the importance of the substitution pattern.

| Compound Class | Substitution | Biological Activity | Reference |

| Quinoline-O-carbamates | Carbamate at 8-position | Selective AChE inhibition | tandfonline.com |

| Quinoline-O-carbamates | Carbamate at 5-position | Dual AChE/BuChE inhibition | tandfonline.com |

| 8-Hydroxy-N-phenylquinoline-2-carboxamides | 3-Nitro on phenyl ring | Antiviral activity | nih.gov |

| 8-Substituted quinoline-2-carboxamides | Varied alkyl/benzyl at 8-position | Carbonic anhydrase inhibition | nih.govnih.govresearchgate.net |

Correlation of In Silico and In Vitro SAR Findings

The integration of computational (in silico) methods with experimental (in vitro) studies has become a powerful strategy in drug discovery to understand and predict the SAR of quinoline derivatives. Molecular modeling and quantitative structure-activity relationship (QSAR) studies have been employed to rationalize the observed biological activities and to guide the design of new, more potent compounds.

For instance, molecular modeling of 8-hydroxy-quinoline-7-carboxylic acid derivatives has provided insights into their binding mode with Pim-1 kinase, explaining the importance of the 8-hydroxy-quinoline scaffold for inhibitory potency. nih.govnih.gov Similarly, 2D and 3D-QSAR models have been developed for quinoline derivatives to predict their antiplasmodial activity, which correlated well with experimental data. mdpi.com

For this compound and its analogs, in silico approaches can be used to predict their binding affinity to various targets, understand the impact of substituents on their electronic and conformational properties, and estimate their pharmacokinetic profiles. The correlation of these computational predictions with in vitro biological assay results is crucial for validating the models and accelerating the hit-to-lead optimization process.

Future Research Directions and Translational Perspectives

Exploration of Novel Synthetic Routes for Diverse Analogues with Tuned Reactivity

The synthesis of quinolin-8-yl carbamates and their derivatives is a dynamic area of research, with ongoing efforts to develop more efficient and versatile methodologies. A common synthetic approach involves the reaction of 8-hydroxyquinoline (B1678124) with a suitable carbamoyl (B1232498) chloride. nih.gov For instance, the synthesis of Quinolin-8-yl ethyl(methyl)carbamate is achieved by treating 8-hydroxyquinoline with N-ethyl-N-methylcarbamoyl chloride. nih.gov

Future research will likely focus on developing novel synthetic strategies that allow for the creation of a wider array of analogues with finely tuned reactivity. This includes the exploration of new coupling reagents and catalytic systems to improve reaction yields and reduce byproducts. nih.gov The development of one-pot synthesis procedures and the use of flow chemistry could also streamline the production of these compounds, making them more accessible for further investigation. By systematically modifying the substituents on both the quinoline (B57606) and carbamate (B1207046) portions of the molecule, researchers can create libraries of compounds with diverse electronic and steric properties, which is crucial for optimizing their biological activity.

In-depth Elucidation of Molecular Mechanisms via Advanced Biophysical Techniques

A deeper understanding of how quinolin-8-yl carbamates interact with their biological targets at the molecular level is essential for rational drug design. While initial mechanistic studies, such as enzyme kinetics, have provided valuable insights, the application of advanced biophysical techniques will be crucial for a more detailed picture. nih.gov For example, Lineweaver-Burk plots have been used to determine the mechanism of inhibition for some quinoline-O-carbamate derivatives. nih.gov

Future investigations should employ techniques such as X-ray crystallography and cryo-electron microscopy to obtain high-resolution structures of these compounds in complex with their target proteins. nih.gov This will allow for a precise mapping of the binding interactions, including hydrogen bonds and π-π stacking, which are known to be important for the activity of quinoline-based inhibitors. nih.govnih.gov Techniques like surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) can provide quantitative data on the binding affinity and thermodynamics of these interactions. Furthermore, advanced NMR spectroscopy techniques can be used to study the conformational changes that occur in both the ligand and the protein upon binding.

Development of Selective Inhibitors for Emerging Therapeutic Targets

The quinoline scaffold is present in numerous compounds with a wide range of biological activities, including anticancer, and neuroprotective effects. nih.govresearchgate.net Derivatives of quinolin-8-yl carbamate have shown promise as inhibitors of enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are relevant targets for Alzheimer's disease. nih.govnih.gov The development of selective inhibitors for emerging therapeutic targets represents a significant area for future research.

Recent studies have focused on designing quinoline-based molecules that can selectively target cancer-associated proteins. For example, new series of quinoline-based sulfonamides have been developed as selective inhibitors of carbonic anhydrase IX (CA IX), a protein associated with several types of cancer. nih.gov The table below summarizes the inhibitory activity of some quinoline-O-carbamate analogues against cholinesterases, highlighting the potential for developing selective inhibitors. nih.gov

| Compound | eeAChE IC50 (µM) | eqBuChE IC50 (µM) |

| 3f | 1.3 | 0.81 |

| 3m | 6.5 | > 50 |

| 3n | 9.7 | > 50 |

| 3o | 8.2 | > 50 |

Future efforts will likely target other emerging therapeutic targets, such as protein kinases and metabolic enzymes, that are implicated in various diseases. The design of these inhibitors will be guided by a combination of computational modeling and experimental screening to achieve high potency and selectivity.

Integration of Artificial Intelligence and Machine Learning in Compound Design and Optimization

The application of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the field of drug discovery, and the design of quinolin-8-yl carbamate analogues is no exception. nih.govresearchgate.net These computational tools can be used to analyze large datasets of chemical structures and biological activities to identify key structure-activity relationships (SAR). nih.gov

AI and ML algorithms can be employed for a variety of tasks in the drug design pipeline, including:

Virtual Screening: To rapidly screen large libraries of virtual compounds and identify those with the highest probability of being active against a specific target. nih.govresearchgate.net

De Novo Design: To generate novel chemical structures with desired pharmacological properties from scratch. nih.gov

ADME/Tox Prediction: To predict the absorption, distribution, metabolism, excretion, and toxicity of new compounds, helping to prioritize those with favorable drug-like properties. nih.gov

Exploration of Multifunctional Pharmacological Profiles in the Quinolin-8-yl Carbamate Scaffold

There is a growing interest in developing multi-target-directed ligands (MTDLs) that can simultaneously modulate multiple biological targets involved in a complex disease. nih.gov The quinolin-8-yl carbamate scaffold is an excellent starting point for the design of such multifunctional agents due to the diverse biological activities associated with the quinoline nucleus. researchgate.net

For example, some quinoline-O-carbamate derivatives have been shown to possess both cholinesterase inhibitory and anti-inflammatory properties, which could be beneficial for the treatment of Alzheimer's disease. nih.govnih.gov Future research will focus on expanding the pharmacological profiles of these compounds to include other relevant activities, such as antioxidant and neuroprotective effects. researchgate.net This can be achieved by strategically incorporating other pharmacophores into the quinolin-8-yl carbamate scaffold. The goal is to develop single molecules that can address multiple pathological pathways, potentially leading to more effective and holistic treatment strategies for complex diseases.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Quinolin-8-yl p-tolylcarbamate, and how can reaction conditions be optimized?

- Methodological Answer : The compound is typically synthesized via carbamate formation between quinolin-8-ol and p-tolyl isocyanate. Optimization involves adjusting reaction temperature (40–60°C), solvent choice (e.g., THF or DCM), and catalytic bases like triethylamine. Reaction progress should be monitored via TLC or HPLC, with purification by column chromatography using silica gel and a gradient elution system (e.g., hexane:ethyl acetate). For reproducibility, document stoichiometric ratios, solvent purity, and inert atmosphere conditions .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR : and NMR to confirm the quinoline backbone and p-tolylcarbamate linkage. Key signals include aromatic protons (δ 7.5–8.5 ppm) and the carbamate carbonyl ( ~150–155 ppm in ).

- Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF to verify molecular ion peaks (e.g., [M+H]) and fragmentation patterns. Compare with theoretical masses using tools like ChemDraw .

- IR Spectroscopy : Confirm the carbamate C=O stretch (~1700 cm) and N-H stretch (~3300 cm) .

Q. How can researchers assess the solubility of this compound for experimental design?

- Methodological Answer : Use the SMD solvation model to predict solubility in solvents like DMSO, acetonitrile, or water. Input parameters include the solvent’s dielectric constant, surface tension, and the compound’s electron density (derived from DFT calculations). Validate predictions experimentally via UV-Vis spectrophotometry by measuring saturation concentrations .

Advanced Research Questions

Q. How can computational methods resolve contradictions in experimental data for this compound’s electronic properties?

- Methodological Answer : Employ hybrid density functionals (e.g., B3LYP or M05-2X) with basis sets (6-31G*) to calculate frontier molecular orbitals and compare with experimental UV-Vis spectra. If discrepancies arise, re-evaluate solvent effects using explicit solvation models or check for tautomeric equilibria via potential energy surface scans .

Q. What strategies optimize crystallographic refinement for this compound?

- Methodological Answer : Use SHELXL for structure refinement. Key steps include:

- Assign anisotropic displacement parameters to non-hydrogen atoms.

- Apply restraints to carbamate group geometry if thermal motion causes instability.

- Validate hydrogen bonding networks using Mercury software, comparing bond lengths/angles with Cambridge Structural Database entries .

Q. How can researchers design fluorescent probes using this compound derivatives?

- Methodological Answer : Introduce electron-donating/withdrawing substituents (e.g., -NH, -NO) to the quinoline ring to modulate fluorescence. Characterize photophysical properties via:

- Time-resolved fluorescence to measure quantum yields.

- DFT/TD-DFT to correlate emission spectra with excited-state transitions.

Reference studies on structurally analogous 8-amidoquinoline probes for zinc detection .

Q. What experimental approaches validate the mechanism of carbamate bond cleavage in this compound?

- Methodological Answer :

- Kinetic Studies : Monitor hydrolysis rates under varying pH (2–12) via HPLC, fitting data to pseudo-first-order models.

- Isotopic Labeling : Use -labeled water to trace oxygen incorporation into cleavage products via mass spectrometry.

- Computational Modeling : Identify transition states using QM/MM simulations (e.g., Gaussian + AMBER) .

Data Analysis and Reporting

Q. How should researchers address inconsistencies in chromatographic purity assessments?

- Methodological Answer : Cross-validate HPLC results with orthogonal techniques:

- LC-MS to confirm molecular weight of impurities.

- -NMR integration to quantify residual solvents or byproducts.

- Report relative peak areas with error margins (±5%) and specify column type/mobile phase .

Q. What guidelines ensure reproducibility in reporting synthetic yields?

- Methodological Answer :

- Yield Calculation : Use the formula , with theoretical mass derived from limiting reagent.

- Error Reporting : Include triplicate measurements and standard deviations.

- Supporting Information : Provide raw NMR/MS spectra and chromatograms in supplemental files .

Tables for Key Data

| Property | Experimental Value | Computational Prediction | Reference |

|---|---|---|---|

| Solubility in DMSO (mg/mL) | 45.2 ± 1.3 | 43.8 | |

| (nm) | 318 | 315 (TD-DFT/B3LYP) | |

| Melting Point (°C) | 142–144 | N/A |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.